molecular formula C10H9N3O2S B6150061 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide CAS No. 328071-16-5

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

Cat. No. B6150061
CAS RN: 328071-16-5
M. Wt: 235.3
InChI Key:
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Description

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been used in the treatment of various conditions such as cancer, hypertension, and infections .


Synthesis Analysis

The synthesis of similar compounds involves the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .

Scientific Research Applications

I have conducted a search on the scientific research applications of “5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide” and found some information on its synthesis and potential applications. However, the details are not as comprehensive as you requested. Below is a synthesized analysis based on the available information:

Anti-Diabetic Applications

Compounds synthesized from 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide have been explored for their potential as anti-diabetic agents. The bi-heterocyclic compounds derived from this molecule have shown promise in this therapeutic area .

Antifungal Activity

Derivatives of 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide have been screened for antifungal activity. The synthesized compounds exhibited potential in combating fungal infections .

Medicinal Chemistry

Thiazole derivatives, including those related to 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide, play a significant role in drug discovery and development. They serve as pharmacophores in various therapeutic targets due to their versatile applications .

Therapeutic Roles

The broader class of 2-aminothiazoles, to which 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide belongs, is utilized as starting material for synthesizing heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Future Directions

Thiazole derivatives have shown potential in various therapeutic areas, and there is ongoing research into their potential uses . The development of new molecules based on the thiazole scaffold could lead to new treatments for a variety of conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid, which is then reacted with 2-amino-1,3-thiazole-4-carboxamide to form 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide. The final step involves the reaction of 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide with sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "thionyl chloride", "2-amino-1,3-thiazole-4-carboxamide", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-hydroxybenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide.", "Step 3: 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide is reacted with sodium hydroxide to form 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide." ] }

CAS RN

328071-16-5

Product Name

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

Molecular Formula

C10H9N3O2S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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